Binding Affinity: Peptide 7 Exhibits 21% Stronger Myostatin Binding than Peptide 2
Myostatin inhibitory peptide 7 binds to myostatin with a dissociation constant (Kd) of 29.7 nM, which is 21% stronger than the Kd of 35.9 nM observed for Myostatin inhibitory peptide 2, its closest 24-residue analog [1]. Both peptides were characterized under identical experimental conditions using surface plasmon resonance (SPR) to measure direct binding kinetics to immobilized human myostatin [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 29.7 nM |
| Comparator Or Baseline | Myostatin inhibitory peptide 2: 35.9 nM |
| Quantified Difference | 6.2 nM lower Kd (21% higher affinity) |
| Conditions | Surface plasmon resonance (SPR) against immobilized human myostatin, 25°C, pH 7.4 |
Why This Matters
This 21% improvement in binding affinity translates to more efficient target neutralization at equivalent molar concentrations, directly impacting experimental potency and reducing required dosage in cell-based and in vivo models.
- [1] Takayama, K., et al. (2015). Identification of the Minimum Peptide from Mouse Myostatin Prodomain for Human Myostatin Inhibition. Journal of Medicinal Chemistry, 58(3), 1544–1549. View Source
